

# A Technical Guide to the Physical Properties of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid

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## Compound of Interest

**Compound Name:** 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

**Cat. No.:** B596522

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This technical guide provides a summary of the known physical properties of the organic compound **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid**. Due to the specialized nature of this compound, a complete set of experimentally determined physical properties is not readily available in public literature. This document compiles the available data and outlines the standard experimental protocols used to determine key physical characteristics.

## Core Physical Properties

The fundamental physical and chemical identifiers for **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** are summarized below. It is important to note that while basic molecular information is established, specific experimental values for properties such as melting point, boiling point, and solubility are not widely published.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	[1][2]
Molecular Weight	208.21 g/mol	[1][2]
Physical Form	Solid	[1]
CAS Number	1243391-44-7	[1][2]
Purity (Typical)	≥97%	[1]
Storage Conditions	Inert atmosphere, room temperature	[1][3]
Melting Point	Data not available	
Boiling Point	Data not available	
Water Solubility	Data not available	
pKa	Data not available	
logP	Data not available	

## Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid**.

### Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely used technique for this determination.

#### Methodology: Capillary Melting Point Determination

- Sample Preparation: A small amount of the dry, powdered solid is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of

2-3 mm by tapping the tube.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is equipped with a thermometer or a digital temperature sensor.
- **Heating and Observation:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

## Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation. The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

### Methodology: Shake-Flask Solubility Determination

- **System Preparation:** An excess amount of the solid compound is added to a known volume of the solvent in a sealed container, such as a flask or vial.
- **Equilibration:** The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.
- **Phase Separation:** Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
- **Analysis:** The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

- Replicates: The experiment is typically performed in triplicate to ensure the reproducibility of the results.

## pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic compound like **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid**, potentiometric titration is a standard method for pKa determination.

### Methodology: Potentiometric Titration for pKa Determination

- Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., NaOH) is positioned to add titrant to the solution.
- Titration Process: The strong base is added to the solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the curve.
- pKa Calculation: The pKa is determined from the pH at the half-equivalence point. At this point, the concentrations of the acidic and conjugate base forms of the compound are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the acid dissociation constant (pKa) of a compound using the potentiometric titration method described above.



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Caption: Workflow for pKa Determination by Potentiometric Titration.

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